molecular formula C8H5N3O2S B15262440 2-(Pyrimidin-5-yl)-1,3-thiazole-5-carboxylic acid

2-(Pyrimidin-5-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B15262440
M. Wt: 207.21 g/mol
InChI Key: GAWUOJBEPIWEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-5-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both pyrimidine and thiazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)-1,3-thiazole-5-carboxylic acid typically involves cyclization reactions. One common method is the [3+3] cyclization process, which combines a pyrimidine derivative with a thiazole precursor under specific conditions . Another approach is the [4+2] cyclization, which involves the reaction between 1,4-binucleophiles and sulfur-containing reagents . These reactions often require catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This process can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Pyrimidin-5-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme functions and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. .

    Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-5-yl)-1,3-thiazole-4-carboxylic acid: Differing by the position of the carboxylic acid group on the thiazole ring.

Uniqueness

2-(Pyrimidin-5-yl)-1,3-thiazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

2-pyrimidin-5-yl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H5N3O2S/c12-8(13)6-3-11-7(14-6)5-1-9-4-10-2-5/h1-4H,(H,12,13)

InChI Key

GAWUOJBEPIWEKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.